molecular formula C18H17FN2OS B2839383 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide CAS No. 899963-68-9

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide

Cat. No. B2839383
CAS RN: 899963-68-9
M. Wt: 328.41
InChI Key: LZOFODPZMZIXAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide”, involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Anticancer Activity

  • Design, Synthesis, and Apoptosis-Promoting Effect of Benzo[d]thiazole Derivatives : A study by Liu et al. (2019) demonstrated the synthesis and evaluation of new pyrazole with benzo[d]thiazole derivatives for their cytotoxicity and apoptotic activity against various cancer cell lines, including breast cancer and hepatocarcinoma cells. One of the compounds showed potent anti-proliferative activity and induced apoptosis in a concentration-dependent manner, suggesting that benzo[d]thiazole derivatives could have significant applications in anticancer research (Liu et al., 2019).

Fluorescent Chemosensors

  • Pyrazoline Derivative as a Fluorescent Chemosensor : Research by Khan (2020) explored the synthesis of a pyrazoline derivative with benzo[d]thiazole for the detection of Fe3+ ions. This study highlights the use of benzo[d]thiazole derivatives as fluorescent chemosensors for metal ion detection, indicating potential applications in environmental monitoring and analytical chemistry (Khan, 2020).

Antidiabetic Agents

  • Fluoropyrazolesulfonylurea and Thiourea Derivatives as Antidiabetic Agents : Faidallah et al. (2016) synthesized fluorinated pyrazoles and benzenesulfonylurea derivatives as potential hypoglycemic agents. The compounds exhibited significant antidiabetic activity in preliminary screenings, suggesting that benzo[d]thiazole derivatives might also have applications in the development of new antidiabetic medications (Faidallah et al., 2016).

Mycobacterium tuberculosis Inhibitors

  • Thiazole-Aminopiperidine Hybrid Analogues as GyrB Inhibitors : A study by Jeankumar et al. (2013) investigated ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for their in vitro activity against Mycobacterium tuberculosis. This research suggests that thiazole derivatives can serve as a basis for developing novel inhibitors targeting tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-2-7-16(22)21(12-13-8-4-3-5-9-13)18-20-17-14(19)10-6-11-15(17)23-18/h3-6,8-11H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOFODPZMZIXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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